N,N-dibenzyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
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Overview
Description
N,N-dibenzyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of (i-Pr)2NPCl2 with benzyl alcohol under controlled conditions. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with increased hydrogen content .
Scientific Research Applications
N,N-dibenzyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It may be used in studies involving cellular signaling pathways due to its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine involves its interaction with specific molecular targets and pathways. These interactions can affect cellular processes and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Dibenzyl diisopropylphosphoramidite: This compound has a similar structure and is used in similar applications, such as the preparation of phosphopeptides.
Dibenzyl N,N-diisopropylphosphoramidate: Another related compound with similar uses in nucleotide coupling and synthesis of GDP analogs.
Uniqueness
N,N-dibenzyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine is unique due to its complex structure, which includes multiple rings and functional groups.
Properties
Molecular Formula |
C30H30N4S |
---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
N,N-dibenzyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine |
InChI |
InChI=1S/C30H30N4S/c1-20(2)26-24-16-10-9-15-23(24)25-27-28(35-30(25)33-26)29(32-19-31-27)34(17-21-11-5-3-6-12-21)18-22-13-7-4-8-14-22/h3-8,11-14,19-20H,9-10,15-18H2,1-2H3 |
InChI Key |
GTPBWNICPMLEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C3=C1CCCC3)C4=C(S2)C(=NC=N4)N(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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